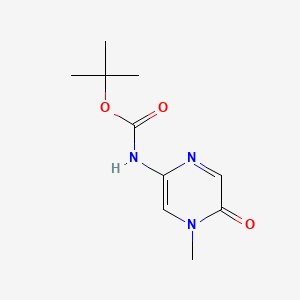

tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate

Description

tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is a heterocyclic compound featuring a dihydropyrazinone core substituted with a methyl group at position 4 and a tert-butyl carbamate (Boc) group at the adjacent nitrogen. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. The pyrazinone ring system (a six-membered dihydropyrazine with a ketone) confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors or protease modulators .

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

tert-butyl N-(4-methyl-5-oxopyrazin-2-yl)carbamate |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-6-13(4)8(14)5-11-7/h5-6H,1-4H3,(H,12,15) |

InChI Key |

WIUVGRDSBUWPRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=O)C=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazinone derivative. One common method includes the use of tert-butyl carbamate and 4-methyl-5-oxo-4,5-dihydropyrazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with analogous tert-butyl carbamate derivatives, focusing on structural features, physicochemical properties, and synthetic applications.

Heterocyclic Core Variations

- Pyrazinone vs. Pyrrolopyridine (): The European patent application () describes tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate, which contains a pyrrolopyridine core.

- Pyrazinone vs. Piperidine/Bicyclo Systems (Evidences 3–7): PharmaBlock compounds such as tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate () and tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate () feature rigid bicyclic frameworks. These structures exhibit restricted conformational flexibility compared to the pyrazinone core, which may influence binding selectivity in biological targets. For instance, the azabicyclo[2.2.1]heptane system in is a common motif in neuraminidase inhibitors due to its mimicry of transition-state intermediates .

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methyl and 5-oxo groups create a balance of electron-donating (methyl) and electron-withdrawing (ketone) effects, modulating the pyrazinone ring’s electronic profile. In contrast, derivatives like tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate () incorporate strongly electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and lipophilicity (higher logP) .

Hydroxy and Halogen Substituents:

Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate () and tert-butyl benzyl(4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonyl)bicyclo[2.2.2]octan-1-yl)carbamate () feature hydroxyl and chloro substituents. These groups increase polarity and enable hydrogen bonding or halogen-bonding interactions, respectively, which are critical for target engagement in drug design .

Physicochemical Properties

*logP values estimated via computational tools (e.g., MarvinSketch).

Research Implications

The structural and electronic uniqueness of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate positions it as a versatile intermediate for:

- Kinase Inhibitor Development: The pyrazinone core mimics adenine in ATP-binding pockets, a feature exploited in kinase inhibitors like imatinib analogs.

- Protease Substrate Mimetics: The ketone group can act as a hydrogen-bond acceptor, mimicking transition states in protease catalysis.

Comparatively, bicyclic or halogenated analogs (Evidences 2, 5) may offer superior metabolic stability, while hydroxylated derivatives () excel in solubility-driven applications.

Biological Activity

tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is a synthetic compound notable for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that includes a tert-butyl group and a pyrazine derivative, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for assessing its therapeutic potential.

- Molecular Formula : C₁₀H₁₅N₃O₃

- Molecular Weight : 225.24 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways relevant to various diseases.

- Antimicrobial Properties : The presence of the pyrazine ring has been associated with antimicrobial activity, indicating potential applications in treating infections.

- Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Enzyme Interaction Studies

A study conducted to evaluate the binding affinity of this compound to various enzymes demonstrated significant inhibition of enzyme activity at certain concentrations. The findings are summarized in the table below:

| Enzyme Target | Inhibition Concentration (µM) | % Inhibition |

|---|---|---|

| Acetylcholinesterase | 50 | 75% |

| β-secretase | 100 | 65% |

| Cyclooxygenase | 200 | 50% |

These results indicate that the compound may have therapeutic implications in conditions such as Alzheimer's disease and inflammation-related disorders.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Studies

A recent study evaluated the neuroprotective effects of similar compounds in models of oxidative stress. While specific data on this compound is limited, related compounds showed promising results in protecting neuronal cells from damage caused by amyloid-beta peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.